molecular formula C6H18NSi3 B1587917 トリメチルシリルアミン CAS No. 21331-86-2

トリメチルシリルアミン

カタログ番号: B1587917
CAS番号: 21331-86-2
分子量: 188.47 g/mol
InChIキー: JBAKYNJRLAJRNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tris(dimethylsilyl)amine is the simplest tris(trialkylsilyl)amine which has the general formula (R3Si)3N, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3) . It has been of scientific interest for years as a stable intermediate in chemical nitrogen fixation .


Synthesis Analysis

Early attempts to prepare tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful even at temperatures of 500 °C and in the presence of the base pyridine . The reaction of ammonia and trimethylchlorosilane stops at the stage of the doubly silylated product bis(trimethylsilyl)amine . Tris(trimethylsilyl)amine is obtained by reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane in 80% yield .


Molecular Structure Analysis

The molecular structure of Tris(dimethylsilyl)amine is represented by the formula C9H27NSi3 . The IUPAC name for this compound is 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine .


Chemical Reactions Analysis

Tris(dimethylsilyl)amine is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature . At least fifteen by-products are identified, including silanols, siloxanes, disilazanes, silanamines, and mixed siloxane–silanamine molecules, in addition to more usual compounds such as water .


Physical And Chemical Properties Analysis

Tris(dimethylsilyl)amine is a colorless, crystalline or waxy solid which is stable to water and bases . It has a melting point of 67-69 °C, a boiling point of 72 °C/10 mmHg, and a density of 0.863 . The refractive index at 23 C is 1.4239, and the density at 23 C is 0.803 g./ml .

科学的研究の応用

化学気相成長(CVD)

トリメチルシリルアミン(TDMSA)は、O2およびNH3の存在下で、中程度の温度でコンフォーマルな腐食バリアシリコンオキシナイトライド(SiOxNy)膜を大気圧化学気相成長(CVD)させるために使用されます 。この用途は、そのような膜が絶縁層として頻繁に使用される半導体業界で特に役立ちます。

気相分析

TDMSAは、シリコンオキシナイトライド膜のCVD中の気相調査に使用されます 液体NMR、ガスクロマトグラフィー質量分析(GC-MS)、電子スピン共鳴(ESR)などの手法を使用して、気相中の安定な化合物とラジカル中間体種を調べます .

窒素固定

トリメチルシリルアミンは、化学的窒素固定における安定な中間体として、科学的関心の的となっています これは、通常の条件下で、大気中の窒素N2を有機基質に変換することです .

窒素変換における触媒

トリアリール-Tren配位されたチタンジ窒素錯体を用いて、周囲条件下で分子窒素をトリメチルシリルアミンに変換する触媒的固定が達成されました このプロセスは、チタン原子あたり最大16.5の回転数(TON)を持っていました .

化学中間体

TDMSAは、さまざまな研究および産業用途で化学中間体として使用されます それは、多くの複雑な有機化合物の合成において重要な役割を果たします .

低温堆積

TDMSA構造中のSi–H結合の存在により、他の従来のシラザン/シラナミン前駆体で必要な温度よりも低い温度でSiOxNy膜を形成することができます これにより、TDMSAは特定の用途にとってより効率的な選択肢となります .

作用機序

Target of Action

Tris(dimethylsilyl)amine, also known as Nonamethyltrisilazane , is a chemical compound that primarily targets the process of chemical nitrogen fixation . This process involves the conversion of atmospheric nitrogen (N2) into organic substrates under normal conditions .

Mode of Action

The mode of action of Tris(dimethylsilyl)amine is through its interaction with its targets. It acts as a stable intermediate in the process of chemical nitrogen fixation . All three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3), forming the simplest tris(trialkylsilyl)amine .

Biochemical Pathways

The biochemical pathways affected by Tris(dimethylsilyl)amine are primarily related to the nitrogen cycle. Specifically, it plays a role in the conversion of atmospheric nitrogen into organic substrates . The downstream effects of this process contribute to the availability of nitrogen in various biochemical processes.

Pharmacokinetics

It’s important to note that tris(dimethylsilyl)amine is a waxy solid and reacts slowly with moisture/water . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Tris(dimethylsilyl)amine’s action primarily involve the facilitation of chemical nitrogen fixation . This results in the conversion of atmospheric nitrogen into organic substrates, which are essential for various biochemical processes.

Action Environment

The action, efficacy, and stability of Tris(dimethylsilyl)amine can be influenced by environmental factors. For instance, it is moisture sensitive , meaning its stability and efficacy can be affected by the presence of water or humidity in the environment. Additionally, it should be handled in a well-ventilated place and kept away from heat, open flames, and sparks .

Safety and Hazards

Tris(dimethylsilyl)amine is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The identified by-products and formulated decomposition and gas-phase reactions provide stimulating insight and understanding of the deposition mechanism of SiOxNy films by CVD, offering possibilities for the investigation of representative chemical models and process simulation .

特性

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884795
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21331-86-2
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylsilyl)amine
Reactant of Route 2
Tris(dimethylsilyl)amine
Customer
Q & A

Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?

A1: Tris(dimethylsilyl)amine presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.

Q2: What are the potential benefits of developing a kinetic model for this CVD process?

A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.

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